molecular formula C20H28N4O3S B2418554 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172324-53-6

4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2418554
CAS RN: 1172324-53-6
M. Wt: 404.53
InChI Key: NPUPSXUNSJNCRC-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical structure of interest is related to diverse heterocyclic compounds that have been synthesized for various applications in medicinal chemistry and organic synthesis. For instance, studies on the synthesis of pyrazolo[3,4-d]pyridazines, isoxazolo[3,4-d]pyridazines, and other azolo derivatives reveal a broad interest in modifying pyrazole scaffolds for potential therapeutic applications. These synthetic pathways often involve the use of hydrazonoyl halides, hydroximoyl halides, and other reagents to create compounds with unique chemical and biological properties (Abdelhamid, Fahmi, & Baaiu, 2016). Additionally, the synthesis of benzamide-based heterocycles has been explored for their remarkable antiavian influenza virus activity, highlighting the utility of benzamide derivatives in the development of antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Biological Applications

On the biological front, the exploration of benzamide derivatives, including those structurally related to the compound , has led to discoveries in enzyme inhibition and antiviral activities. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been reported, with these compounds showing potential biological applications including enzyme inhibition (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015). The ability to inhibit specific enzymes is crucial for the development of therapeutic agents targeting various diseases.

Drug Discovery and Development

In drug discovery, the structural motifs found in "4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide" and related compounds serve as valuable tools for designing novel therapeutic agents. The modification of these scaffolds allows for the optimization of drug-like properties, including bioavailability, potency, and selectivity for specific biological targets. This process is exemplified in the structure-based optimization of novel azepane derivatives as protein kinase inhibitors, showcasing the application of these chemical structures in addressing complex biological challenges (Breitenlechner, Wegge, Bérillon, Graul, Marzenell, Friebe, Thomas, Schumacher, Huber, Engh, & Masjost, 2004).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-15(2)24-19(14-16(3)22-24)21-20(25)17-8-10-18(11-9-17)28(26,27)23-12-6-4-5-7-13-23/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUPSXUNSJNCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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